molecular formula C22H19F2N7O B2762346 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 920186-54-5

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2762346
CAS No.: 920186-54-5
M. Wt: 435.439
InChI Key: DWYGHUDNSDPAEW-UHFFFAOYSA-N
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Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound with the molecular formula C23H31N7O. It has an average mass of 421.539 Da and a monoisotopic mass of 421.259003 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazolopyrimidine core structure. This core is attached to a benzyl group, a piperazine ring, and a difluorophenyl methanone group .

Scientific Research Applications

Antimicrobial Activity

Triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some compounds possessing moderate to good antimicrobial activities against test microorganisms, suggesting the potential of triazolopyrimidines in developing new antimicrobial agents Bektaş et al., 2007.

Antitumor Activity

Research into triazolopyrimidines has also extended into the exploration of their antitumor properties. Manasa et al. (2020) designed and synthesized a series of triazolopyrimidine derivatives, evaluating their cytotoxic activity against various cancer cell lines. Their study found that certain derivatives exhibited significant cytotoxicity, indicating the potential of these compounds in cancer therapy Manasa et al., 2020.

Enzyme Inhibition

Another area of research involves the inhibition of specific enzymes by triazolopyrimidine derivatives. Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, highlighting the role of triazolopyrimidines in the treatment of type 2 diabetes Sharma et al., 2012.

Receptor Antagonism

Watson et al. (2005) studied the mechanism of action of 873140, a CCR5 receptor antagonist, indicating the potential application of triazolopyrimidine derivatives in HIV treatment through receptor-based mechanisms Watson et al., 2005.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O/c23-17-7-6-16(12-18(17)24)22(32)30-10-8-29(9-11-30)20-19-21(26-14-25-20)31(28-27-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGHUDNSDPAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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